7-Thia-1-azaspiro[4.4]nonane-2,4-dione
CAS No.: 1955524-15-8
Cat. No.: VC4366827
Molecular Formula: C7H9NO2S
Molecular Weight: 171.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955524-15-8 |
|---|---|
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.21 |
| IUPAC Name | 7-thia-1-azaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |
| Standard InChI Key | NQXIZYQGLSGVMB-UHFFFAOYSA-N |
| SMILES | C1CSCC12C(=O)CC(=O)N2 |
Introduction
Chemical Identity and Structural Features
7-Thia-1-azaspiro[4.4]nonane-2,4-dione belongs to the class of spirocyclic compounds characterized by two fused rings sharing a single atom. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 180.20 g/mol . The spiro junction at the central carbon atom connects a four-membered thiolane ring (containing sulfur) and a four-membered lactam ring (containing nitrogen). Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 7-Thia-1-azaspiro[4.4]nonane-2,4-dione |
| SMILES | C1CSCC12C(=O)NC(=O)N2 |
| InChIKey | MDNCSTBDLRSGIJ-UHFFFAOYSA-N |
| Topological Polar Surface | 78.5 Ų |
| Hydrogen Bond Donors | 2 |
The compound’s bicyclic architecture imposes significant ring strain, which influences its reactivity and conformational stability. X-ray crystallography of analogous spiro-thiolanes reveals puckered ring geometries that optimize orbital overlap and minimize steric hindrance .
Synthesis and Derivative Formation
Core Synthesis Strategies
The synthesis of 7-thia-1-azaspiro[4.4]nonane-2,4-dione derivatives typically involves Knoevenagel condensation followed by sulfa-Michael addition and intramolecular aldol cyclization (Fig. 1). For example, α-mercaptoacetaldehyde reacts with preformed α,β-unsaturated carbonyl intermediates (from aldehydes and thiazolidinediones) under basic conditions (e.g., DABCO) to yield spiro-thiolanes in moderate-to-good yields (60–85%) .
Representative Reaction Pathway:
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Knoevenagel Condensation:
Aldehyde + Thiazolidinedione → α,β-Unsaturated Carbonyl Intermediate -
Sulfa-Michael Addition:
Intermediate + α-Mercaptoacetaldehyde → Thiol-Adducted Intermediate -
Aldol Cyclization:
Intramolecular cyclization → Spiro-Thiolane Product
This method has been extended to synthesize bicyclic chromene-thiolane hybrids, demonstrating versatility in scaffold diversification .
Functionalization at Nitrogen and Sulfur
The nitrogen atom in the lactam ring and the sulfur atom in the thiolane ring serve as sites for further functionalization:
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N-Allylation: Introducing allyl groups at the nitrogen (e.g., 7-allyl derivatives) enhances lipophilicity, as seen in PubChem CID 202397 .
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S-Oxidation: Sulfur oxidation to sulfoxides or sulfones modulates electronic properties and biological activity .
Physicochemical and Spectroscopic Properties
Spectral Characterization
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¹H NMR: Protons on the thiolane ring resonate at δ 2.59–2.89 ppm, while lactam NH protons appear as broad singlets near δ 12.68 ppm .
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¹³C NMR: Carbonyl carbons (C=O) are observed at δ 170–178 ppm, and thiocarbonyl (C=S) signals appear at δ 199 ppm .
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IR Spectroscopy: Stretching frequencies for C=O (1,603 cm⁻¹) and C=S (1,510 cm⁻¹) confirm the presence of ketone and thione groups .
Thermodynamic Stability
Density functional theory (DFT) calculations on analogous spiro-thiolanes predict a strain energy of ~25 kcal/mol due to nonplanar ring conformations. The sulfur atom’s polarizability partially mitigates this strain through enhanced van der Waals interactions .
The compound’s ability to cross the blood-brain barrier (predicted logP = 1.2) suggests potential central nervous system (CNS) applications .
Comparative Analysis with Analogous Spirocycles
Structural Analogues
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7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Differs by an ethenyl substituent and an additional nitrogen, enhancing serotonin receptor affinity.
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2-Thia-7-azaspiro[4.4]nonane-6,8-dione: Features a reversed ring substitution pattern, altering metabolic stability .
Reactivity Trends
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Electrophilic Substitution: The lactam ring’s electron-deficient nitrogen favors acylations over alkylations.
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Ring-Opening Reactions: Thiolane rings undergo nucleophilic attack at sulfur under acidic conditions, yielding dihydrothiophene derivatives .
Industrial and Research Applications
Pharmaceutical Development
Spiro-thiolanes serve as precursors for:
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Protease Inhibitors: Rigid spiro scaffolds mimic peptide β-turns.
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Kinase Modulators: Sulfur’s lone pairs facilitate hydrophobic pocket binding.
Material Science
The compound’s high polarizability (α = 23.5 ų) makes it a candidate for nonlinear optical materials .
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